molecular formula C14H12N2O4 B1607317 4-Methoxy-3-nitro-N-phenylbenzamide CAS No. 97-32-5

4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317
CAS No.: 97-32-5
M. Wt: 272.26 g/mol
InChI Key: YKOCPBMVMBUTAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-phenylbenzamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a phenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide typically involves the nitration of 4-methoxy-N-phenylbenzamide. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitro-N-phenylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxy-N-phenylbenzamide: Lacks the nitro group.

    3-Nitro-N-phenylbenzamide: Lacks the methoxy group.

Uniqueness

4-Methoxy-3-nitro-N-phenylbenzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

4-methoxy-3-nitro-N-phenylbenzamide
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InChI

InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKOCPBMVMBUTAX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2O4
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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DSSTOX Substance ID

DTXSID7025558
Record name 4-Methoxy-3-nitro-N-phenylbenzamide
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Molecular Weight

272.26 g/mol
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Physical Description

4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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CAS No.

97-32-5
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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